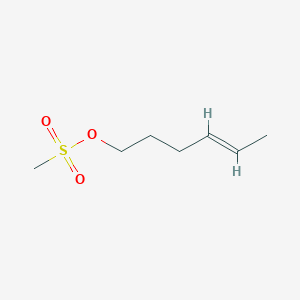![molecular formula C8H15F3N2O3 B13609998 1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)
1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid is a compound with a unique structure that combines an azetidine ring with a trifluoroacetic acid moiety
Preparation Methods
The synthesis of 1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methylamino Group: The methylamino group is introduced through a substitution reaction, where a suitable amine reacts with the azetidine ring.
Attachment of the Trifluoroacetic Acid Moiety:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.
Scientific Research Applications
1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid can be compared with other similar compounds, such as:
1-Methylazetidin-3-ol: This compound lacks the trifluoroacetic acid moiety and may have different chemical and biological properties.
3-Hydroxy-1-methylazetidine: Similar in structure but without the methylamino group, leading to different reactivity and applications.
1-Methyl-3-azetidinol: Another related compound with variations in functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15F3N2O3 |
|---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
1-methyl-3-(methylaminomethyl)azetidin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2O.C2HF3O2/c1-7-3-6(9)4-8(2)5-6;3-2(4,5)1(6)7/h7,9H,3-5H2,1-2H3;(H,6,7) |
InChI Key |
QOJOPQIVHWXFGF-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CN(C1)C)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


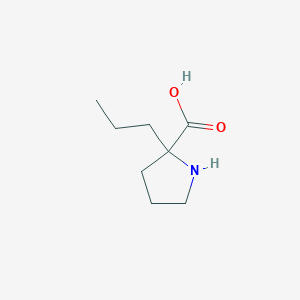


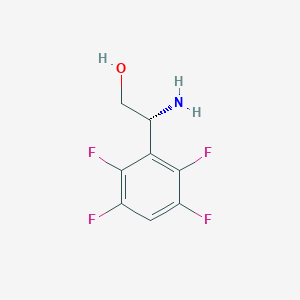


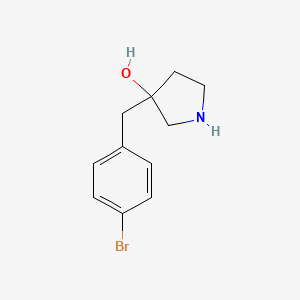
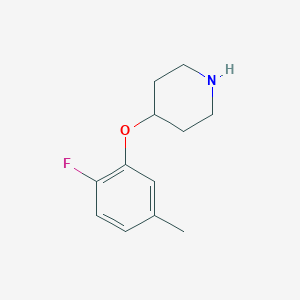

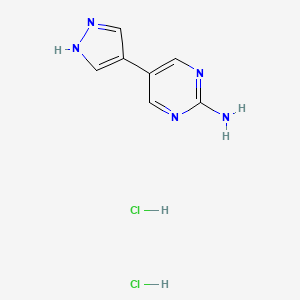

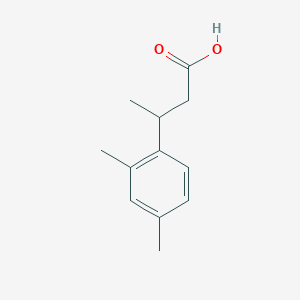
![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine](/img/structure/B13610006.png)
